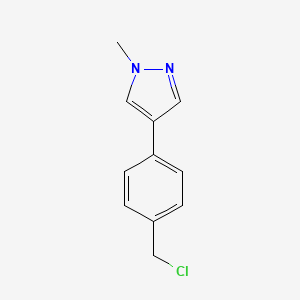![molecular formula C15H23N3O3S B12221601 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12221601.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce morpholine derivatives .
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxazole and morpholine rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Share the oxazole ring structure but differ in substituents.
Morpholine derivatives: Contain the morpholine ring but lack the oxazole moiety.
Thiomorpholine derivatives: Feature the thiomorpholine ring but have different functional groups.
Uniqueness
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of oxazole, morpholine, and thiomorpholine rings in a single molecule. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H23N3O3S/c1-11-13(12(2)21-16-11)9-17-3-6-20-14(10-17)15(19)18-4-7-22-8-5-18/h14H,3-10H2,1-2H3 |
InChI Key |
NDEKCGMKKXULDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B12221519.png)
![Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12221523.png)


![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B12221542.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12221559.png)
![1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221560.png)
![2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12221561.png)

![2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B12221564.png)
![5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221580.png)
![3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B12221588.png)
![Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12221595.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B12221607.png)
